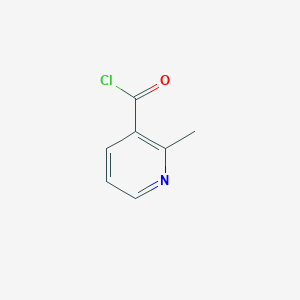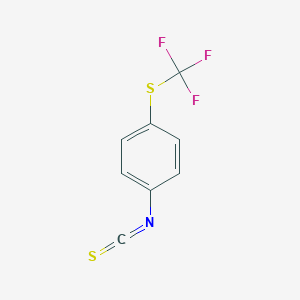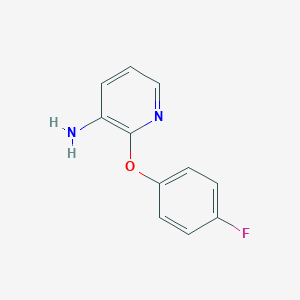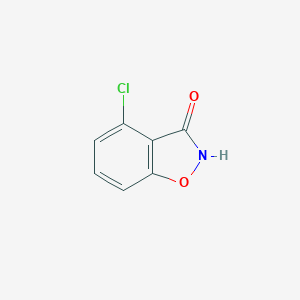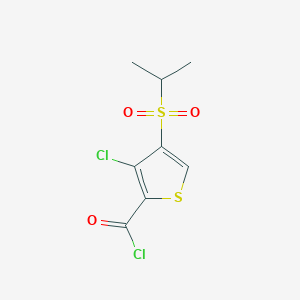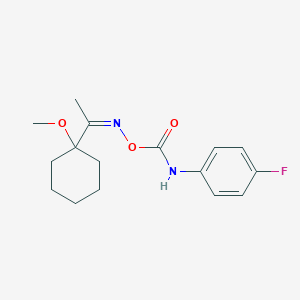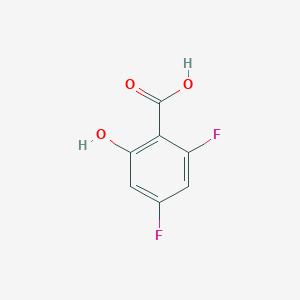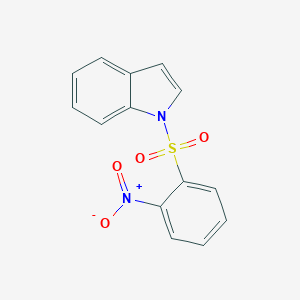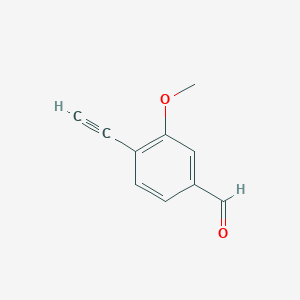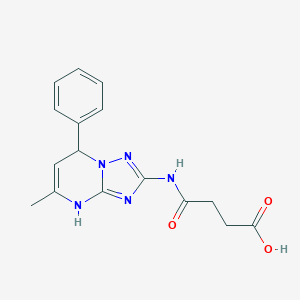
Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research.
Mechanism Of Action
The mechanism of action of Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells and pathogens. It has been found to target the DNA synthesis and repair pathways, leading to the induction of apoptosis and cell death.
Biochemical And Physiological Effects
Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- has been shown to exhibit several biochemical and physiological effects, including anti-cancer, antibacterial, and antifungal activities. It has also been found to possess antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- is its potent activity against cancer cells and pathogens, making it a promising candidate for drug discovery and development. However, its solubility and stability in aqueous solutions may limit its use in certain lab experiments.
Future Directions
There are several future directions for the research and development of Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo-. One of the key areas of focus is the optimization of its pharmacokinetic properties, such as solubility, stability, and bioavailability, to enhance its efficacy and reduce its toxicity. Additionally, further studies are required to elucidate its mechanism of action and identify potential targets for drug discovery. Finally, the potential applications of Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- in other fields, such as agriculture and environmental science, should also be explored.
In conclusion, Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully explore its potential and develop effective treatments for various diseases.
Synthesis Methods
The synthesis of Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- involves several steps, including the reaction of 5-methyl-7-phenyl-1,2,4-triazolo[1,5-a]pyrimidine-2-amine with ethyl 4-chlorobutanoate in the presence of a base. The resulting intermediate is then subjected to further reactions, including hydrolysis, cyclization, and oxidation, to yield the final product.
Scientific Research Applications
Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, it has also shown promising results in the treatment of bacterial and fungal infections.
properties
CAS RN |
171667-99-5 |
|---|---|
Product Name |
Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- |
Molecular Formula |
C16H17N5O3 |
Molecular Weight |
327.34 g/mol |
IUPAC Name |
4-[(5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H17N5O3/c1-10-9-12(11-5-3-2-4-6-11)21-16(17-10)19-15(20-21)18-13(22)7-8-14(23)24/h2-6,9,12H,7-8H2,1H3,(H,23,24)(H2,17,18,19,20,22) |
InChI Key |
DDRZOYPCABIDOL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(N2C(=N1)N=C(N2)NC(=O)CCC(=O)O)C3=CC=CC=C3 |
SMILES |
CC1=CC(N2C(=NC(=N2)NC(=O)CCC(=O)O)N1)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(N2C(=NC(=N2)NC(=O)CCC(=O)O)N1)C3=CC=CC=C3 |
solubility |
46.2 [ug/mL] |
synonyms |
3-[(4-methyl-2-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8- yl)carbamoyl]propanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



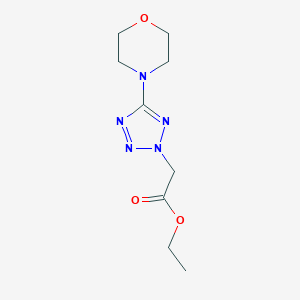
![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate](/img/structure/B68944.png)
![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)
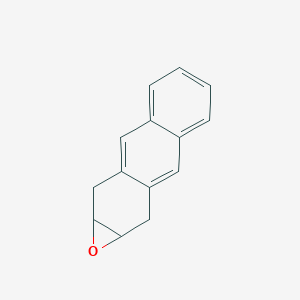
![(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol](/img/structure/B68950.png)
